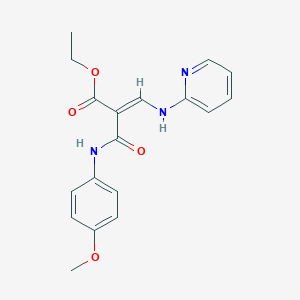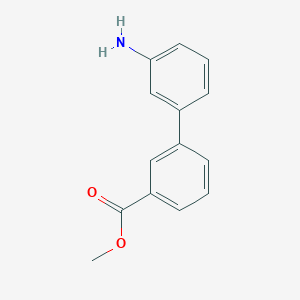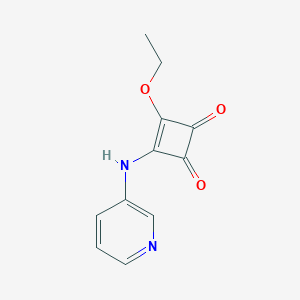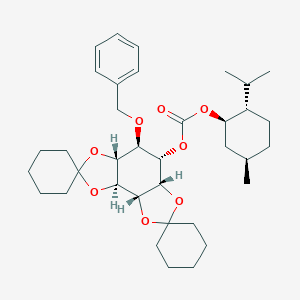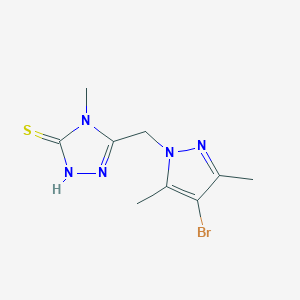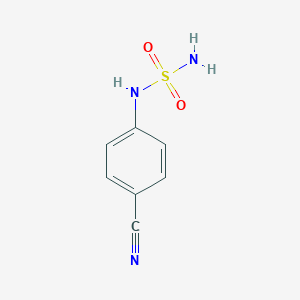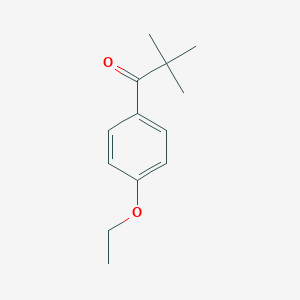![molecular formula C19H22N2 B061591 1H-pyrrole, 2,2'-[[4-(1,1-diméthyléthyl)phényl]méthylène]bis- CAS No. 167482-98-6](/img/structure/B61591.png)
1H-pyrrole, 2,2'-[[4-(1,1-diméthyléthyl)phényl]méthylène]bis-
Vue d'ensemble
Description
Pyrrole derivatives, including those with tert-butylphenyl groups, are of significant interest due to their diverse applications in material science, pharmaceuticals, and organic electronics. Their unique structural features afford them distinctive chemical and physical properties, making them subjects of extensive research.
Synthesis Analysis
The synthesis of pyrrole derivatives can involve various strategies, including direct functionalization and catalyzed reactions. For example, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, indicating the potential for regioselective modifications of the benzene core of 2-phenylpyrroles (Wiest et al., 2016). Furthermore, one-pot synthesis methods have been developed for pyrrole derivatives, demonstrating economical and efficient pathways (Kaur & Kumar, 2018).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized by X-ray diffraction and NMR spectroscopy. These compounds can exhibit a variety of conformations influenced by substituents, which can affect their reactivity and interactions (Dazie et al., 2017).
Chemical Reactions and Properties
Pyrrole derivatives participate in a wide range of chemical reactions, including electrophilic substitutions and coupling reactions. The presence of tert-butyl groups can influence the reactivity patterns and stability of these compounds (Smaliy et al., 2016).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications. These properties can be significantly affected by the nature of the substituents and the molecular conformation (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are integral to understanding the behavior of pyrrole derivatives in different environments. These properties are often explored through spectroscopic methods and theoretical calculations to predict reactivity patterns and stability (Tamer et al., 2016).
Applications De Recherche Scientifique
Coloration Biologique
Ce composé est utilisé comme colorant biologique en raison de sa capacité à se lier sélectivement à certains composants cellulaires, ce qui aide à visualiser les cellules, les tissus ou les organites au microscope .
Science des Matériaux
En science des matériaux, il sert de précurseur pour la synthèse de polymères ayant des propriétés spécifiques. Par exemple, il peut être incorporé au polypropylène comme agent nucléant, améliorant les propriétés mécaniques du matériau telles que la résistance à la traction, la résistance à la flexion et le module .
Propriétés Antioxydantes
Il présente des propriétés antioxydantes et peut être utilisé pour stabiliser divers matériaux contre la dégradation oxydative. Ceci est particulièrement utile pour la conservation des produits alimentaires et dans la formulation de cosmétiques .
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-19(2,3)15-10-8-14(9-11-15)18(16-6-4-12-20-16)17-7-5-13-21-17/h4-13,18,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPZWMKFAWAFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401166 | |
| Record name | 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167482-98-6 | |
| Record name | 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-tert-Butylphenyl)dipyrromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)
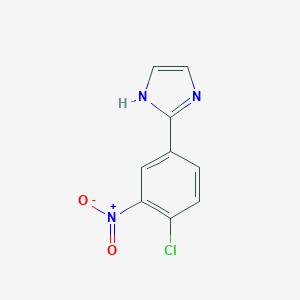
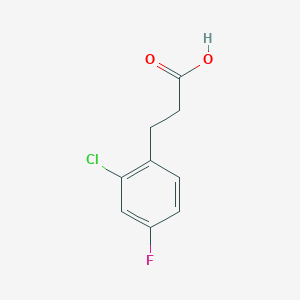
![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)
